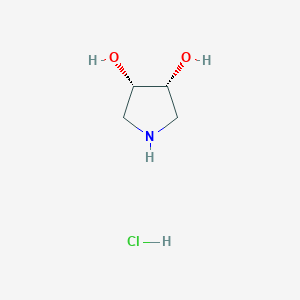
2-Amino-3-phenylpropanoic acid hydrochloride
Descripción general
Descripción
2-Amino-3-phenylpropanoic acid hydrochloride, also known as Phenylalanine, is an essential aromatic amino acid . It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is used as a nutraceutical and has been shown to inhibit phosphatase activity .
Synthesis Analysis
Phenylalanine can be synthesized by several methods, including the Fries rearrangement, Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .Molecular Structure Analysis
The molecular structure of 2-Amino-3-phenylpropanoic acid hydrochloride is represented by the chemical formula C9H11NO2 . The systematic name is 2-Amino-3-phenyl-propanoic acid .Chemical Reactions Analysis
Phenylalanine is involved in various chemical reactions. For instance, it is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .Physical And Chemical Properties Analysis
Phenylalanine has a molar mass of 165.19 g·mol −1 . Its physical properties include a solid density of 1.29 g.cm −3 and a melting point of 283 °C .Aplicaciones Científicas De Investigación
Nutraceutical Uses
2-Amino-3-phenylpropanoic acid hydrochloride: is recognized for its role as a nutraceutical. As a derivative of phenylalanine, it’s involved in various metabolic pathways and has been used as a painkiller. Its presence in algae, plants, animals, and humans highlights its fundamental role in biological systems .
Inhibition of Phosphatase Activity
This compound has shown potential in inhibiting phosphatase activity. Phosphatases are enzymes that remove phosphate groups from molecules. By inhibiting these enzymes, 2-Amino-3-phenylpropanoic acid hydrochloride can regulate phosphorylation states within cells, which is crucial for many cellular processes .
Chemical Synthesis
In synthetic chemistry, 2-Amino-3-phenylpropanoic acid hydrochloride serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions that can lead to the development of new pharmaceuticals and materials .
Research on Amino Acid Metabolism
As an amino acid derivative, this compound is used in research to understand amino acid metabolism and its disorders. Studies involving 2-Amino-3-phenylpropanoic acid hydrochloride can shed light on metabolic pathways and help develop treatments for metabolic diseases .
Development of Pain Management Drugs
The analgesic properties of 2-Amino-3-phenylpropanoic acid hydrochloride make it a candidate for the development of new pain management drugs. Its ability to modulate pain signals offers a promising avenue for creating more effective and safer analgesics .
Enzymatic Studies
This compound is used in enzymatic studies to understand the specificity and mechanism of enzymes that interact with phenylalanine derivatives. Such research can lead to the discovery of new enzymes and their potential applications in biotechnology .
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-3-phenylpropanoic acid hydrochloride, also known as 3-Phenyl-DL-alanine hydrochloride, are Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical pathways in the human body.
Mode of Action
The compound interacts with its targets, leading to changes in their function. It’s worth noting that the compound is a precursor of melanin , dopamine , noradrenalin (norepinephrine) , and thyroxine .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Pharmacokinetics
It’s known that the compound is an essential aromatic amino acid .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It is used by the brain to produce Norepinephrine , a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZDXVMSSDZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514738 | |
| Record name | Phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylpropanoic acid hydrochloride | |
CAS RN |
27172-85-6, 182287-50-9 | |
| Record name | Phenylalanine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27172-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-DL-alanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027172856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-DL-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)




![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)



![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)


